molecular formula C14H10F5N3O4S B1681203 T900607 CAS No. 261944-52-9

T900607

Cat. No.: B1681203
CAS No.: 261944-52-9
M. Wt: 411.31 g/mol
InChI Key: FSXLOWIFSZNIMV-UHFFFAOYSA-N
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Description

T-900607 is a novel microtubule protein active agent that disrupts microtubule polymerization through a unique mechanism of action. It has been studied for its potential use in treating advanced and/or metastatic solid malignancies . it is known to be cardiotoxic .

Preparation Methods

The synthesis of T-900607 involves several steps:

    Formylation: 2-methoxy-5-nitroaniline is treated with formic acid in acetic anhydride and tetrahydrofuran to yield formamide.

    Hydrogenation: The nitro group of formamide is hydrogenated over palladium on carbon in methanol to provide aniline.

    Sulfonylation: Aniline is treated with pentafluorophenylsulfonyl chloride in acetone in the presence of 2,6-lutidine to afford sulfonamide.

    Deformylation: Sulfonamide is deformylated to hydrochloride by treatment with acetyl chloride and hydrochloric acid in ethanol.

    Final Reaction: The target compound is obtained by reacting hydrochloride with potassium cyanate in water and acetic acid.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

261944-52-9

Molecular Formula

C14H10F5N3O4S

Molecular Weight

411.31 g/mol

IUPAC Name

[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea

InChI

InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23)

InChI Key

FSXLOWIFSZNIMV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N

Appearance

Solid powder

848866-33-1
261944-52-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T900607, T-900607, T 900607, T607;  T-607, T 607

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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